molecular formula C25H20N2O3 B2835610 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-1-carboxamide CAS No. 941900-13-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-1-carboxamide

Cat. No.: B2835610
CAS No.: 941900-13-6
M. Wt: 396.446
InChI Key: XPDOMMXFAXQPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-1-carboxamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core modified at the 1-position with a furan-2-carbonyl group and at the 6-position with a naphthalene-1-carboxamide moiety. The THQ scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, including opioid receptors and nitric oxide synthases (NOS) . The furan and naphthalene substituents likely influence its pharmacokinetic properties, such as solubility and binding affinity, compared to simpler analogs.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c28-24(21-10-3-7-17-6-1-2-9-20(17)21)26-19-12-13-22-18(16-19)8-4-14-27(22)25(29)23-11-5-15-30-23/h1-3,5-7,9-13,15-16H,4,8,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDOMMXFAXQPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline under basic conditions to form the intermediate. This intermediate is subsequently coupled with naphthalene-1-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The furan ring and tetrahydroquinoline moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets through binding to active sites or allosteric sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of THQ-Based Compounds

Compound Name / ID 1-Position Substituent 6-Position Substituent Molecular Weight Key Features Reference
N-[1-(furan-2-carbonyl)-...]naphthalene-1-carboxamide (Target) Furan-2-carbonyl Naphthalene-1-carboxamide 390.44* Aromatic bulk for lipophilicity
N-[1-(furan-2-carbonyl)-...]2-(4-methoxyphenyl)acetamide (G502-0095) Furan-2-carbonyl 4-Methoxyphenylacetamide 390.44 Polar methoxy group
N-[1-(furan-2-carbonyl)-...]2-(4-chlorophenyl)acetamide Furan-2-carbonyl 4-Chlorophenylacetamide 394.87 Electrophilic chlorine
Compound 14d (MOR modulator) Butyryl Naphthalen-2-ylmethyl 513.71 Sulfamide linker
Compound 28 (NOS inhibitor) 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide 489.45† Basic piperidine moiety

*Estimated based on similar analogs in ; †Includes dihydrochloride salt.

  • 1-Position Substituents : The target compound’s furan-2-carbonyl group contrasts with butyryl (14d) or alkylamine-linked groups (e.g., 2-(piperidin-1-yl)ethyl in Compound 28). Furan’s aromaticity may enhance π-π stacking in binding pockets compared to aliphatic chains .
  • 6-Position Substituents : The naphthalene-1-carboxamide in the target compound provides greater aromatic bulk than thiophene-carboximidamide (Compounds 28–31) or acetamide derivatives (). This could improve lipophilicity and target engagement but reduce aqueous solubility .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.

Structural Overview

The compound's structure features a furan-2-carbonyl group attached to a tetrahydroquinoline moiety, linked to a naphthalene-1-carboxamide. Its molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, and it exhibits unique properties due to the combination of these functional groups. The presence of the furan and tetrahydroquinoline structures suggests possible interactions with various biological targets.

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions. Common methods include:

  • Formation of the Furan Derivative : Starting materials undergo cyclization under acidic or basic conditions.
  • Tetrahydroquinoline Synthesis : This involves condensation reactions that incorporate the furan derivative.
  • Final Coupling : The naphthalene carboxamide is introduced through coupling reactions with activated derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in various metabolic pathways.
  • Antioxidant Properties : The furan ring may contribute to scavenging free radicals, providing protective effects against oxidative stress.
  • Modulation of HIF Pathways : Similar compounds have been shown to activate hypoxia-inducible factors (HIFs), which play crucial roles in cellular responses to low oxygen levels .

Research Findings

Several studies have evaluated the biological activity of related compounds and derivatives:

  • Anticancer Activity : A series of tetrahydroquinoline derivatives demonstrated significant anticancer effects in vitro, suggesting that modifications in the furan and tetrahydroquinoline structures can enhance bioactivity .
  • Antimicrobial Properties : Compounds similar in structure have exhibited antimicrobial activity against various pathogens, indicating potential therapeutic applications in infectious diseases.
  • HIF Activation Studies : Research on furan derivatives showed their capacity to activate HIF pathways under hypoxic conditions, enhancing cellular survival and adaptation mechanisms .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobial
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterial
N-(furan-2-carbonyl)-anilineSimple aniline derivative with carbonylAnticancer

Study 1: Anticancer Evaluation

A study focused on synthesizing a new series of tetrahydroquinoline derivatives found that modifications at the furan position significantly enhanced anticancer activity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Study 2: HIF Activation

In another study investigating small-molecule inhibitors targeting FIH-1, compounds with similar structural features were shown to effectively enhance HIF transcriptional activity under hypoxic conditions. This suggests potential applications in treating diseases associated with hypoxia .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include:

  • Anhydrous conditions to prevent hydrolysis of reactive intermediates (e.g., furan-2-carbonyl chloride) .
  • Coupling reactions between the tetrahydroquinoline amine and naphthalene-1-carboxamide using catalysts like DCC (dicyclohexylcarbodiimide) or HATU .
  • Purification via column chromatography or recrystallization to achieve >95% purity, as confirmed by HPLC . Yields range from 60–85%, depending on the substituents and reaction optimization .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • NMR spectroscopy (1H, 13C) to confirm the integration of the tetrahydroquinoline, furan, and naphthalene moieties .
  • Mass spectrometry (ESI-MS) for molecular weight verification and purity assessment .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in structurally similar compounds .

Q. What are the primary biological targets and associated assays for initial activity screening?

  • Enzyme inhibition assays : Focus on targets like nitric oxide synthase (nNOS), bacterial dihydrofolate reductase, or protein tyrosine phosphatase 1B (PTP1B), given structural analogs' activities .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative strains, with MIC (minimum inhibitory concentration) determination .
  • Cellular assays : Measure cytotoxicity (e.g., MTT assay) and anti-proliferative effects in cancer cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., fluorine) on the naphthalene ring to enhance binding affinity to enzymes like nNOS .
  • Alter the tetrahydroquinoline core : Replace the furan-2-carbonyl group with sulfonamides or thiophene derivatives to improve metabolic stability .
  • Evaluate pharmacokinetics : Assess oral bioavailability and hERG channel inhibition to reduce off-target effects, as seen in optimized nNOS inhibitors (e.g., compound 47: 60% oral bioavailability, no hERG inhibition) .

Q. What computational strategies are effective in predicting binding modes and selectivity?

  • Molecular docking (e.g., AutoDock Vina) to simulate interactions with active sites of targets like nNOS or PTP1B .
  • Molecular dynamics simulations (MD, 100 ns) to evaluate binding stability and conformational changes .
  • QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How can contradictory data in enzymatic vs. cellular assays be resolved?

  • Validate target engagement : Use techniques like CETSA (cellular thermal shift assay) to confirm intracellular target binding .
  • Assess membrane permeability : Measure logD and P-gp efflux ratios to explain discrepancies between in vitro enzyme inhibition and cellular activity .

Q. What are the best practices for ensuring compound stability during storage and experiments?

  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the tetrahydroquinoline core .
  • Solvent selection : Use DMSO for stock solutions (≤10 mM) to avoid hydrolysis; confirm stability via HPLC over 72 hours .

Methodological Considerations

Q. How can researchers design robust in vivo studies to translate in vitro findings?

  • Rodent models : Use neuropathic pain models (e.g., Chung model) for nNOS inhibitors, with dose-response studies (1–10 mg/kg, oral) .
  • PK/PD analysis : Measure plasma half-life and tissue distribution using LC-MS/MS .

Q. What strategies improve selectivity for specific isoforms (e.g., nNOS over eNOS)?

  • Ligand-based design : Exploit structural differences in the active site (e.g., nNOS has a larger cavity) by introducing bulky substituents .
  • Fragment replacement : Replace the naphthalene group with bicyclic heteroaromatics to enhance isoform specificity .

Q. How can researchers address low solubility or aggregation in biological assays?

  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve aqueous solubility .
  • Dynamic light scattering (DLS) : Monitor aggregation at relevant concentrations (e.g., ≥10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.